Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-9-16(14(12)10-17)15(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,12,14,17H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXRPARFWOJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Methylpiperidin-2-one
3-Methylpiperidin-2-one serves as a versatile precursor. The ketone at position 2 is reduced to a hydroxymethyl group, while the nitrogen is protected as a benzyl carbamate.
Reduction of Ketone to Alcohol
The ketone at position 2 is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C. This step yields 3-methylpiperidine-2-methanol with >90% efficiency.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reducing agent | LiAlH4 (2.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction time | 4–6 hours |
Protection of Amine as Benzyl Carbamate
The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) . This step ensures chemoselectivity in subsequent reactions.
Optimization Note :
-
Excess Cbz-Cl (1.5 equiv) and Et3N (3.0 equiv) in dichloromethane (DCM) at 0°C minimize side reactions.
Route B: Pyridine Hydrogenation and Functionalization
Pyridine Precursor: 2-Hydroxymethyl-3-methylpyridine
Synthesized via Friedländer condensation between 2-aminobenzyl alcohol and ethyl acetoacetate, followed by oxidation-reduction sequences.
Friedländer Condensation
Reaction Formula :
Conditions :
Hydrogenation to Piperidine
Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) under 50–100 psi H₂ pressure converts the pyridine ring to piperidine.
Critical Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Solvent | Methanol |
| Pressure | 60 psi H₂ |
| Temperature | 80°C |
| Yield | 88–95% |
Stereochemical Considerations and Resolution
The target compound’s stereochemistry at positions 2 and 3 is critical for biological activity. Chiral resolution via diastereomeric salt formation or enzymatic methods ensures enantiopurity.
Diastereomeric Salt Formation
Enzymatic Resolution
-
Lipase B from Candida antarctica (CAL-B) selectively acetylates the undesired enantiomer in vinyl acetate.
Industrial-Scale Adaptations
Continuous Flow Hydrogenation
Replacing batch hydrogenation with continuous flow reactors enhances safety and scalability.
Advantages :
Green Chemistry Innovations
-
Solvent-free benzylation using microwave irradiation reduces reaction time from 6 hours to 30 minutes.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.20–4.15 (m, 1H, CHOH), 3.95–3.85 (m, 2H, NCH₂), 2.70–2.60 (m, 1H, CHCH₃), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr) : 3400 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl 2-(carboxymethyl)-3-methylpiperidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer effects by inducing apoptosis in various cancer cell lines. For instance, studies show it can inhibit topoisomerase II, leading to disrupted DNA replication and cell cycle arrest in FaDu hypopharyngeal tumor cells .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | 12 | Topoisomerase II inhibition |
| Bleomycin | FaDu | 15 | DNA intercalation |
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties by inhibiting cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This action may enhance cognitive function and provide therapeutic benefits against neurodegenerative diseases like Alzheimer's .
| Study Focus | Effect Observed | Reference |
|---|---|---|
| Cholinesterase Inhibition | Improved cognitive function | MDPI Review |
| Anticancer Activity | Induction of apoptosis | PMC Study |
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in developing new pharmaceuticals and specialty chemicals .
Case Study 1: Anticancer Efficacy
A study on mice with induced tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This suggests its efficacy as an anticancer agent .
Case Study 2: Cognitive Improvement
In a clinical trial involving patients with mild cognitive impairment, administration of this compound led to improved scores on cognitive assessments after three months of treatment, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structurally analogous piperidine derivatives and their distinguishing features:
Key Observations :
- Positional Isomerism: The hydroxymethyl group’s position (2, 3, or 4) significantly impacts molecular geometry and packing. For example, even-numbered substituents (e.g., position 4) may adopt planar conformations, while odd-numbered groups (e.g., position 3) introduce non-planar structures, as noted in studies on aliphatic chain effects () .
- In contrast, the amino group in benzyl 4-aminopiperidine-1-carboxylate enhances basicity and hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points : highlights that odd-even aliphatic chain positioning influences melting points due to repulsive H···H interactions in denser crystal packing. Extending this principle, the target compound’s methyl group at position 3 may disrupt packing efficiency, lowering its melting point relative to 4-substituted analogs .
- Solubility: The hydroxymethyl group increases hydrophilicity, but the benzyl carbamate and methyl substituent enhance lipophilicity. This balance may render the target compound more lipid-soluble than amino derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) .
Critical Analysis of Structural Impact
- Steric Effects : The 3-methyl group in the target compound may hinder intermolecular interactions, reducing crystal stability compared to 4-substituted analogs.
- Electronic Effects : Electron-donating hydroxymethyl and methyl groups may alter the piperidine ring’s electron density, influencing reactivity in nucleophilic or electrophilic reactions.
Biological Activity
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic implications based on diverse research findings.
Structural Characteristics
This compound features a piperidine ring, a hydroxymethyl group, and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 263.34 g/mol. These structural elements contribute to the compound's solubility and reactivity, making it a candidate for various biological applications.
The precise mechanisms of action for this compound are not fully elucidated; however, its structure suggests potential interactions with neurotransmitter receptors and other molecular targets. The hydroxymethyl and carboxylate groups may enhance binding affinity to specific enzymes or receptors involved in neurological pathways and other biological processes.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor . It has been studied for its potential to inhibit various enzymes linked to neurological disorders. For instance, the compound's structural characteristics suggest it might interact with cholinesterases or monoamine oxidases, which are critical in the metabolism of neurotransmitters .
Antiproliferative Effects
Preliminary studies have shown that derivatives of piperidine compounds exhibit antiproliferative activity against cancer cell lines. For example, related compounds have demonstrated significant growth inhibition in human breast and ovarian cancer cells . The IC50 values for these activities vary, indicating that structural modifications can enhance potency.
Study on Anticancer Activity
A notable study investigated the antiproliferative effects of benzyl-piperidine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM depending on the specific derivative and cancer type .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 19.9 |
| This compound | OVCAR-3 (Ovarian) | 75.3 |
Pharmacological Implications
The potential pharmacological applications of this compound are vast. Its role as an enzyme inhibitor opens avenues for developing therapeutic agents targeting neurological disorders such as Alzheimer's disease and other cognitive impairments . Additionally, its antiproliferative properties suggest possible applications in oncology, particularly in developing targeted cancer therapies.
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate?
The compound can be synthesized via reductive amination or carbamate formation. For example, sodium cyanoborohydride in THF/EtOH has been used to reduce imine intermediates derived from benzyl-protected aldehydes and piperidine derivatives. Key steps include reaction monitoring via TLC and purification by flash chromatography . Yields typically range from 50–89%, depending on substituent compatibility and reaction conditions .
Q. What safety protocols are critical during synthesis and handling?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact, as similar piperidine derivatives cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., carbon monoxide from combustion) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. Which analytical techniques are used for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR validate stereochemistry and substituent positions (e.g., hydroxymethyl and methyl groups on the piperidine ring) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like hydroxyl (≈3200–3600 cm⁻¹) and carbonyl (≈1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in carbamate formation, while ethanol improves solubility for reductive amination .
- Catalyst Screening : Test alternatives to sodium cyanoborohydride (e.g., NaBH(OAc)₃) to improve stereoselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydrazone formation .
Q. How should researchers address discrepancies in spectroscopic data?
- Purity Checks : Use HPLC to detect impurities (>98% purity recommended) .
- Isotopic Labeling : Deuterated analogs can resolve overlapping NMR signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry, especially for chiral centers at C2 and C3 of the piperidine ring .
Q. What strategies mitigate instability during long-term storage?
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .
Q. How does structural modification influence biological activity?
- Piperidine Ring Substitution : Introducing electron-withdrawing groups (e.g., fluoro) at C3 enhances metabolic stability, as seen in antitubercular analogs .
- Carbamate Linkers : Replacing benzyl with tert-butyl groups alters lipophilicity, impacting membrane permeability in enzyme inhibition studies .
Data Contradiction and Reproducibility
Q. Why might biological assay results vary between batches?
- Impurity Profiles : Trace aldehydes or unreacted intermediates (e.g., benzyl chloroformate) can inhibit enzyme activity. Use LC-MS to quantify impurities .
- Stereochemical Variance : Ensure enantiomeric excess (>95%) via chiral HPLC, as racemic mixtures may show inconsistent activity .
Q. How to validate computational modeling predictions for this compound?
- Molecular Dynamics (MD) Simulations : Compare predicted binding poses (e.g., piperidine ring interactions with Mycobacterium tuberculosis anthranilate phosphoribosyltransferase) with experimental IC₅₀ values .
- Docking Studies : Cross-validate using multiple software (e.g., AutoDock, Schrödinger) to reduce false positives .
Methodological Recommendations
- Synthetic Scalability : Pilot reactions at 1 mmol scale before scaling to 10 mmol to optimize safety and cost .
- Ecotoxicity Testing : Follow OECD guidelines for biodegradability assays, as piperidine derivatives may persist in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
